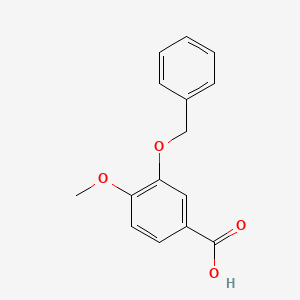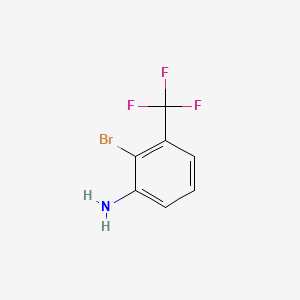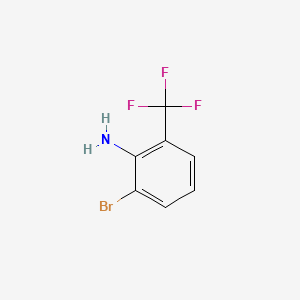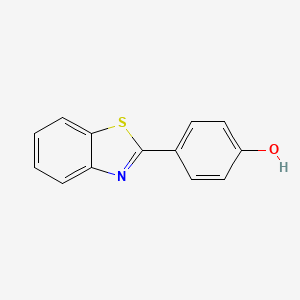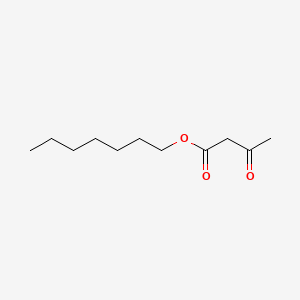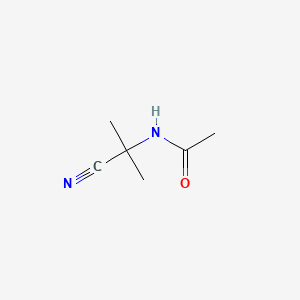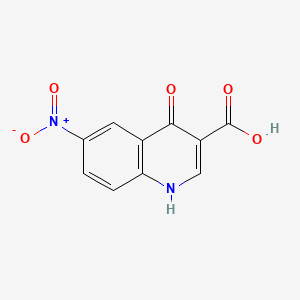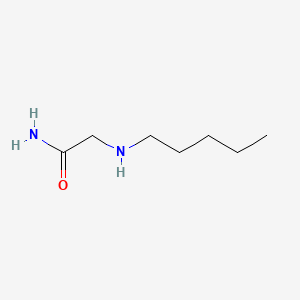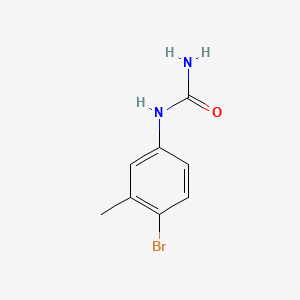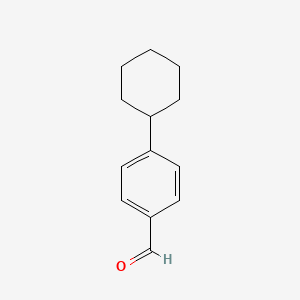
4-环己基苯甲醛
概述
描述
Synthesis Analysis
Although specific information on the synthesis of 4-Cyclohexylbenzaldehyde is not directly available, related compounds such as (2E,6E)-2,6-Bis(4-ethoxybenzylidene)cyclohexanone are synthesized through condensation reactions of aldehydes with cyclohexanone, indicating a potential pathway for synthesizing 4-Cyclohexylbenzaldehyde by altering the substituents on the benzaldehyde component (Xiaopeng Shi, Shuqin Li, Zhenzhen Liu, 2008).
Molecular Structure Analysis
The molecular structure of benzene derivatives, such as 4-fluorobenzaldehyde, has been determined using techniques like gas electron diffraction and microwave spectroscopy, which could be applicable for analyzing the structure of 4-Cyclohexylbenzaldehyde. These methods reveal planar structures and provide detailed geometric parameters, suggesting similar analytical approaches could elucidate the structure of 4-Cyclohexylbenzaldehyde (S. Samdal, T. G. Strand, M. Tafipolsky, L. Vilkov, M. Popik, H. V. Volden, 1997).
Chemical Reactions and Properties
4-Cyclohexylbenzaldehyde's reactivity can be inferred from studies on similar aldehydes. For instance, 4-aminobenzaldehyde undergoes nucleophilic substitution with amines, leading to various derivatives through reactions with hydrazides, indicating the potential for 4-Cyclohexylbenzaldehyde to engage in similar nucleophilic reactions (O. Nurkenov, S. Fazylov, A. Arinova, K. M. Turdybekov, D. M. Turdybekov, S. Talipov, B. Ibragimov, 2013).
Physical Properties Analysis
The physical properties of compounds similar to 4-Cyclohexylbenzaldehyde, such as solubility, melting point, and boiling point, can be studied using derivatives like 4-hydroxy-3,5-dimethoxybenzaldehyde. These compounds' photophysical properties in various solvents indicate the impact of molecular structure on properties like emission maxima and Stokes shift, which could be relevant for understanding the physical characteristics of 4-Cyclohexylbenzaldehyde (T. Stalin, N. Rajendiran, 2005).
Chemical Properties Analysis
The chemical properties of 4-Cyclohexylbenzaldehyde can be explored through studies on related compounds, such as the gold-catalyzed cycloaddition reactions involving aldehydes, which demonstrate the potential for 4-Cyclohexylbenzaldehyde to participate in complex reactions leading to novel cyclic structures (Weidong Rao, P. Chan, 2014). Additionally, the reactivity of benzaldehyde derivatives in nucleophilic substitution reactions further highlights the chemical versatility of 4-Cyclohexylbenzaldehyde (A. Kiselyov, K. V. Aken, Y. Gulevich, L. Strekowski, 1994).
科学研究应用
合成和化学反应
4-环己基苯甲醛及其衍生物主要用于各种合成和化学反应。例如,Ghosh和Ray(2017)强调了溴乙烯醛化学的应用,包括与4-环己基苯甲醛相关的化合物,在钯催化条件下在生物、药用和材料应用中的(Ghosh & Ray, 2017)。此外,Yoswathananont等人(2005)展示了将4-氰基苯甲醛转化为苄醇衍生物的方法,使用了氢化系统,突出了该化合物在创建各种衍生物中的作用(Yoswathananont et al., 2005)。
有机催化
在有机催化领域,4-环己基苯甲醛衍生物用于探索高立体选择性和对映选择性的反应。例如,Chimni等人(2009)研究了4-硝基苯甲醛和环己酮的有机催化直接醛缩反应,实现了高顺反选择性和对映选择性(Chimni, Singh, & Kumar, 2009)。
药物应用
Vishwanatth(2022)对使用4-硝基苯甲醛和环戊酮合成化合物进行了研究,旨在开发一种针对休眠结核分枝杆菌的药物。这项研究强调了4-环己基苯甲醛衍生物的药用潜力(Vishwanatth, 2022)。
材料科学
在材料科学中,4-环己基苯甲醛衍生物已被用于合成液晶化合物。Jamain和Khairuddean(2021)合成并表征了含有偶氮亚甲基单元的苄亚甲基基分子,探索了它们的液晶性能(Jamain & Khairuddean, 2021)。
环境应用
该化合物还在环境应用中得到了研究。Santos等人(2020)研究了使用催化臭氧化法降解4-硝基苯甲醛,表明4-环己基苯甲醛衍生物在污染物降解过程中的潜在用途(Santos et al., 2020)。
安全和危害
属性
IUPAC Name |
4-cyclohexylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNCPCUPOPMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182015 | |
| Record name | p-Cyclohexylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbenzaldehyde | |
CAS RN |
27634-89-5 | |
| Record name | 4-Cyclohexylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27634-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyclohexylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027634895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyclohexylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyclohexylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CYCLOHEXYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4358WXE988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

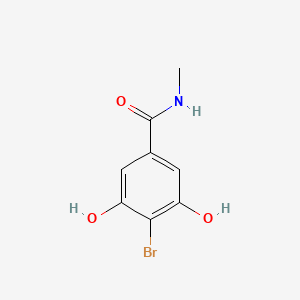
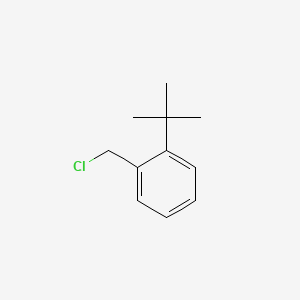
![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)
